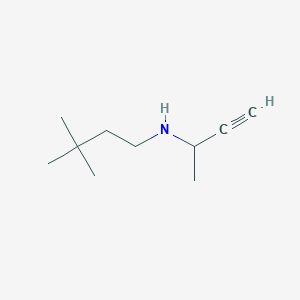
(But-3-yn-2-yl)(3,3-dimethylbutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-3-yn-2-yl)(3,3-dimethylbutyl)amine is an organic compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol . This compound is characterized by the presence of an alkyne group and a tertiary amine, making it a versatile building block in organic synthesis and various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)(3,3-dimethylbutyl)amine typically involves the reaction of 3,3-dimethylbutylamine with but-3-yn-2-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(But-3-yn-2-yl)(3,3-dimethylbutyl)amine undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are used under high pressure.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
(But-3-yn-2-yl)(3,3-dimethylbutyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (But-3-yn-2-yl)(3,3-dimethylbutyl)amine involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions with azides to form triazoles, which are important in bioconjugation and click chemistry. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(But-3-yn-2-yl)(butyl)amine: Similar structure but with a butyl group instead of a 3,3-dimethylbutyl group.
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine: Contains a diazirine group, used in photoaffinity labeling.
Uniqueness
(But-3-yn-2-yl)(3,3-dimethylbutyl)amine is unique due to its combination of an alkyne group and a tertiary amine, which provides distinct reactivity and versatility in chemical synthesis. Its structure allows for selective functionalization and incorporation into larger molecular frameworks .
Eigenschaften
Molekularformel |
C10H19N |
|---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
N-but-3-yn-2-yl-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C10H19N/c1-6-9(2)11-8-7-10(3,4)5/h1,9,11H,7-8H2,2-5H3 |
InChI-Schlüssel |
CNSMXDDXZZPJFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)NCCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B13225431.png)

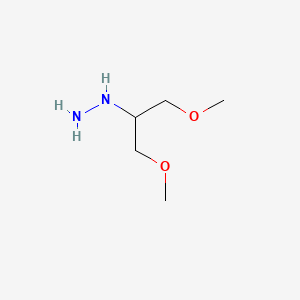

![2-Chloro-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13225463.png)

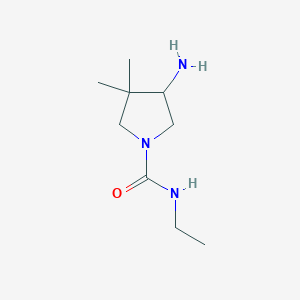
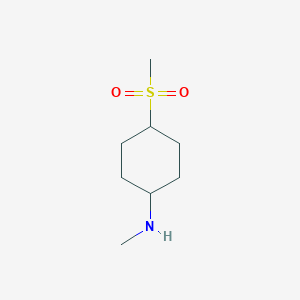
![{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13225495.png)
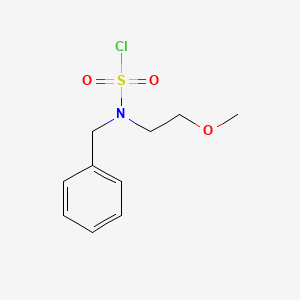
![1-[1-(Aminomethyl)cyclobutyl]-3-(methylamino)propan-2-ol](/img/structure/B13225502.png)

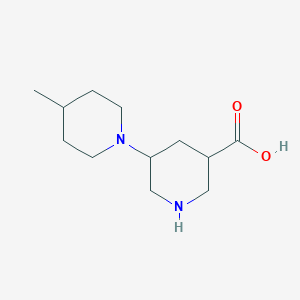
![2-[(2-Methoxyethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13225523.png)
